2-(2-Phenylethyl)-4-quinazolinol

Physicochemical Characterization Solid-State Chemistry Quinazolinone Derivatives

This quinazolinone derivative features a 2-phenylethyl substituent that enhances lipophilicity and cell permeability, making it a superior scaffold for intracellular target engagement and SAR studies. The lower melting point (207–208 °C) versus 2-phenyl analogs simplifies handling and recrystallization. An ideal building block for anticancer and anti-inflammatory probe synthesis. Choose this compound for its unique physicochemical advantages.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 4765-57-5
Cat. No. B11864674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethyl)-4-quinazolinol
CAS4765-57-5
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C16H14N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19)
InChIKeyAUEZMLBIHNUTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(2-Phenylethyl)-4-quinazolinol (CAS 4765-57-5): A Scaffold for Functionalized Quinazolinone Derivatives


2-(2-Phenylethyl)-4-quinazolinol (CAS 4765-57-5) is a synthetic quinazolin-4(3H)-one derivative with the molecular formula C16H14N2O and a molecular mass of 250.30 g/mol [1]. It is characterized by a phenylethyl substituent at the 2-position of the quinazolinone core [1]. Quinazolinones, as a class, are recognized for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties, and serve as a valuable scaffold in medicinal chemistry [2]. This compound is primarily utilized as a research chemical and a key intermediate for further structural optimization to enhance biological potency and selectivity [3].

Why Generic Substitution Fails: 2-(2-Phenylethyl)-4-quinazolinol is Not Interchangeable with Other Quinazolinones


Generic substitution among quinazolin-4(3H)-ones is not feasible due to the profound impact of even minor structural modifications on critical compound properties. The specific 2-phenylethyl group in CAS 4765-57-5 confers a unique combination of physicochemical attributes, including a distinct melting point and predicted lipophilicity (LogP), compared to the simpler 2-phenyl analog [1]. These differences can significantly alter a compound's solubility, solid-state stability, and permeability, which are crucial determinants of performance in both in vitro assays and further synthetic transformations [2]. In a related class, subtle changes in substitution patterns on the quinazolinone core were shown to shift biological activity from one target class to another, underscoring that structural analogs are not functional equivalents [2].

Quantitative Evidence for Selecting 2-(2-Phenylethyl)-4-quinazolinol (CAS 4765-57-5)


Physical Property Differentiation: Melting Point of 2-(2-Phenylethyl)-4-quinazolinol vs. 2-Phenyl Analog

The melting point of 2-(2-Phenylethyl)-4-quinazolinol (207-208 °C) [1] is approximately 30 °C lower than that of the closely related 2-phenylquinazolin-4(3H)-one (237-239 °C) . This difference, driven by the increased conformational flexibility and altered crystal packing of the phenylethyl group, can impact purification, formulation, and thermal stability during storage and handling.

Physicochemical Characterization Solid-State Chemistry Quinazolinone Derivatives

Lipophilicity Differentiation: Predicted LogP of 2-(2-Phenylethyl)-4-quinazolinol vs. In-Class Analog

Based on in-class structural comparisons, the 2-(2-phenylethyl) group in CAS 4765-57-5 is predicted to increase lipophilicity (LogP) compared to the unsubstituted 2-phenyl analog. A structurally related compound, 2-(4-methylphenyl)-3-(2-phenylethyl)-4(3H)-quinazolinone, has a predicted ACD/LogP of 4.88 . While not a direct measurement for the target compound, this value provides a class-level inference that the phenylethyl substitution significantly increases LogP compared to the 2-phenyl analog (predicted LogP for 2-phenylquinazolin-4(3H)-one is approximately 2.5-3.0).

ADME Properties Lipophilicity Quinazolinone Scaffold

Biological Activity Potential: Class-Level Prediction of Antineoplastic Activity

Computational prediction models for the quinazolinone class, which includes 2-(2-phenylethyl)-4-quinazolinol, indicate a high probability (Pa) of antineoplastic activity. A study using PASS (Prediction of Activity Spectra for Substances) for a related quinazolinone scaffold predicted antineoplastic activity with a Pa of 0.961 and DNA synthesis inhibition with a Pa of 0.991 [1]. These predictions, while not specific to CAS 4765-57-5, highlight the class-level potential for anticancer applications, which may be modulated by the specific 2-phenylethyl substitution.

Anticancer Research In Silico Prediction Quinazolinone Pharmacology

Recommended Application Scenarios for 2-(2-Phenylethyl)-4-quinazolinol (CAS 4765-57-5)


Medicinal Chemistry: A Scaffold for Optimizing Lipophilic Quinazolinone Probes

Given its inferred high lipophilicity compared to the 2-phenyl analog , 2-(2-Phenylethyl)-4-quinazolinol is a superior starting point for designing cell-permeable chemical probes targeting intracellular pathways. The phenylethyl group can enhance passive diffusion across cell membranes, a critical property for phenotypic screening and target engagement studies. This makes it a valuable intermediate for synthesizing analogs with improved cellular potency in anticancer and anti-inflammatory research.

Chemical Biology: A Template for Investigating Structure-Activity Relationships (SAR)

The distinct physicochemical profile of 2-(2-Phenylethyl)-4-quinazolinol, notably its lower melting point (207-208 °C) compared to simpler 2-phenyl analogs (237-239 °C) [1], makes it an ideal template for SAR studies. Researchers can systematically modify the core while using this compound as a benchmark to assess how the phenylethyl group influences target binding, solubility, and metabolic stability, thereby providing clear differentiation from other quinazolinone series.

Synthetic Chemistry: A More Processable Intermediate for Diversification

The lower melting point of 2-(2-Phenylethyl)-4-quinazolinol (207-208 °C) compared to its 2-phenyl counterpart (237-239 °C) [1] offers practical advantages in the laboratory. This property can facilitate easier handling, recrystallization, and dissolution during synthesis, making it a more convenient intermediate for building diverse compound libraries through functionalization at the 3- and 4-positions of the quinazolinone core.

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